molecular formula C6H5IN2O B6273804 5-iodopyridine-2-carboxamide CAS No. 41960-46-7

5-iodopyridine-2-carboxamide

Cat. No. B6273804
CAS RN: 41960-46-7
M. Wt: 248
InChI Key:
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its key features .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Imaging Tracer Development

5-Iodopyridine-2-carboxamide analogues have been explored as potential imaging tracers. For instance, the iodine-labelled analogue, N-(2-aminoethyl)-5-iodopyridine-2-carboxamide, demonstrated success in human SPET (Single Photon Emission Tomography) investigations. This research area explores the potential of such compounds in aiding the diagnosis and study of neuropsychiatric diseases through imaging techniques like PET (Positron Emission Tomography) (Beer et al., 1995).

Chemical Synthesis and Catalysis

The compound has utility in the field of chemical synthesis and catalysis. Studies have utilized derivatives of this compound for palladium-catalysed aminocarbonylation, a process significant in the production of various biologically important compounds, including N-substituted nicotinamides and pyridyl-glyoxylamides (Takács et al., 2007).

Drug Development and Antitumor Activity

Derivatives of this compound are investigated for their potential in antitumor drug development. These derivatives, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, have shown in vivo antitumor activity, particularly against solid tumors. This research is crucial for developing new cancer therapies (Denny et al., 1987).

Protein Modification

In protein science, this compound derivatives are used to introduce heavy atoms into specific protein sites. This application is important for structural studies of proteins, as it aids in determining the protein's three-dimensional structure through techniques like X-ray crystallography (Riley & Perham, 1973).

Anticoccidial Activity

Research into derivatives of nitropyridinecarboxamides, which are isomers of 5-nitronicotinamide (a compound related to this compound), has shown that these compounds have significant anticoccidial activity. This suggests potential applications in veterinary medicine and animal health (Morisawa et al., 1977).

Nonlinear Optical Properties

Studies have also focused on the synthesis of derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, exploring their nonlinear optical properties and potential applications in materials science (Jayarajan et al., 2019).

Mechanism of Action

Target of Action

5-Iodopicolinamide, also known as 5-iodopyridine-2-carboxamide, is structurally related to UK-2A and antimycin-A . Its primary target is the cytochrome bc1 complex , a crucial component of the electron transport chain in mitochondria. This complex plays a vital role in cellular respiration, facilitating the transfer of electrons and the pumping of protons to generate ATP, the energy currency of the cell.

Mode of Action

5-Iodopicolinamide binds into the Qi-site in the cytochrome bc1 complex . The detailed binding mode of picolinamide fungicides remains unknown . It’s known that the substituted aromatic rings in antimycin-a and uk-2a are the pharmacophore fragments and make the primary contribution when bound to a protein .

Biochemical Pathways

The binding of 5-Iodopicolinamide to the cytochrome bc1 complex disrupts the normal function of the electron transport chain This disruption can lead to a decrease in ATP production, affecting various downstream biochemical pathways that rely on ATP for energy

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound .

Biochemical Analysis

Biochemical Properties

It is known that picolinamide fungicides, which are structurally related to 5-Iodopicolinamide, can bind into the Qi-site in the bc1 complex This suggests that 5-Iodopicolinamide may interact with certain enzymes and proteins within this complex

Molecular Mechanism

It is hypothesized that 5-Iodopicolinamide may exert its effects at the molecular level through binding interactions with biomolecules within the bc1 complex These interactions could potentially lead to changes in enzyme activity and gene expression

properties

IUPAC Name

5-iodopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYINBVIDWNJXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308978
Record name 5-Iodo-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41960-46-7
Record name 5-Iodo-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41960-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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